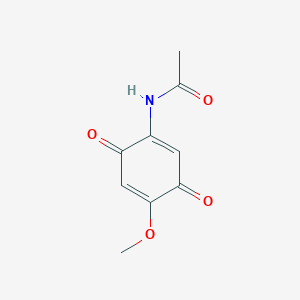
4-Nitrophenyl octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl octadec-9-enoate is an organic compound with the molecular formula C24H37NO4. It is characterized by the presence of a nitrophenyl group attached to an octadec-9-enoate moiety. This compound is notable for its unique structure, which includes an ester linkage and a nitro group, making it a subject of interest in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl octadec-9-enoate typically involves the esterification of octadec-9-enoic acid with 4-nitrophenol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can further enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester linkage can be hydrolyzed to yield octadec-9-enoic acid and 4-nitrophenol under acidic or basic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 4-Aminophenyl octadec-9-enoate.
Reduction: Octadec-9-enoic acid and 4-nitrophenol.
Substitution: Various substituted phenyl octadec-9-enoates depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl octadec-9-enoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is used in enzyme assays to study the activity of esterases and lipases.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl octadec-9-enoate involves its interaction with specific molecular targets:
Esterases and Lipases: The compound is hydrolyzed by these enzymes, leading to the release of octadec-9-enoic acid and 4-nitrophenol.
Catalytic Reduction: The nitro group undergoes reduction in the presence of catalytic nanostructured materials, following mechanisms such as the Langmuir–Hinshelwood or Eley–Rideal pathways.
Comparison with Similar Compounds
Similar Compounds
Octadec-9-enoic acid: An unsaturated fatty acid with similar structural features but lacking the nitrophenyl group.
4-Nitrophenyl acetate: A simpler ester with a shorter alkyl chain.
4-Nitrophenyl palmitate: Another ester with a different fatty acid moiety.
Uniqueness
4-Nitrophenyl octadec-9-enoate is unique due to its combination of a long-chain unsaturated fatty acid and a nitrophenyl group. This structure imparts distinct chemical reactivity and makes it suitable for specific applications in enzymatic studies and industrial processes .
Properties
CAS No. |
139119-69-0 |
|---|---|
Molecular Formula |
C24H37NO4 |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
(4-nitrophenyl) octadec-9-enoate |
InChI |
InChI=1S/C24H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)29-23-20-18-22(19-21-23)25(27)28/h9-10,18-21H,2-8,11-17H2,1H3 |
InChI Key |
IIZFVKQORMKQDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)-](/img/structure/B14281861.png)
![1,6-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14281869.png)



![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)

![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)


![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)



